1-(3,5-Dichloropyridin-2-yl)propan-2-one

Description

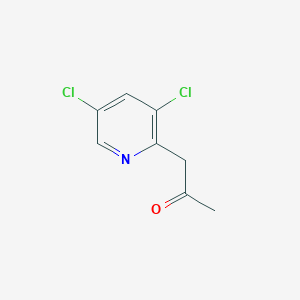

1-(3,5-Dichloropyridin-2-yl)propan-2-one is a halogenated pyridine derivative characterized by a propan-2-one (acetone) group attached to the 2-position of a 3,5-dichloropyridine ring. This structure confers distinct electronic and steric properties due to the electron-withdrawing chlorine substituents on the pyridine ring and the ketone functionality.

Properties

Molecular Formula |

C8H7Cl2NO |

|---|---|

Molecular Weight |

204.05 g/mol |

IUPAC Name |

1-(3,5-dichloropyridin-2-yl)propan-2-one |

InChI |

InChI=1S/C8H7Cl2NO/c1-5(12)2-8-7(10)3-6(9)4-11-8/h3-4H,2H2,1H3 |

InChI Key |

AJEPKJQUBHCVNE-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)CC1=C(C=C(C=N1)Cl)Cl |

Origin of Product |

United States |

Preparation Methods

The synthesis of 1-(3,5-Dichloropyridin-2-yl)propan-2-one typically involves the reaction of 3,5-dichloropyridine with propan-2-one under specific conditions. One common method includes the use of a base such as sodium hydroxide or potassium carbonate to facilitate the reaction. The reaction is usually carried out in an organic solvent like ethanol or methanol at elevated temperatures. After the reaction is complete, the product is purified through distillation or recrystallization .

Chemical Reactions Analysis

1-(3,5-Dichloropyridin-2-yl)propan-2-one can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohol derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles like amines or thiols. Common reagents for these reactions include sodium azide or thiourea.

Scientific Research Applications

1-(3,5-Dichloropyridin-2-yl)propan-2-one has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a lead compound in drug discovery, particularly for targeting specific enzymes or receptors.

Industry: It is used in the production of specialty chemicals and as a building block for more complex molecules

Mechanism of Action

The mechanism of action of 1-(3,5-Dichloropyridin-2-yl)propan-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may bind to the active site of an enzyme, blocking its activity and thereby affecting metabolic pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Pyridine/Pyrazole Heterocycles

The compound 1-(4-chloro-3,5-dimethylpyrazol-1-yl)propan-2-one (CAS 1001465-98-0) shares a propan-2-one group but replaces the dichloropyridine ring with a pyrazole heterocycle substituted with chlorine and methyl groups . Key differences include:

| Property | 1-(3,5-Dichloropyridin-2-yl)propan-2-one | 1-(4-Chloro-3,5-dimethylpyrazol-1-yl)propan-2-one |

|---|---|---|

| Molecular Formula | C8H6Cl2NO (inferred) | C8H11ClN2O |

| Heterocycle | Pyridine (3,5-Cl) | Pyrazole (4-Cl, 3,5-CH3) |

| Functional Groups | Ketone, dichloropyridine | Ketone, chlorinated pyrazole |

| Molecular Weight | ~208 (estimated) | 186.64 |

The pyridine ring in the target compound enhances aromatic electron-withdrawing effects compared to the pyrazole, which may influence reactivity in nucleophilic substitutions or coordination chemistry .

Halogenated Derivatives

3-Chloro-1-(3,5-dichloropyridin-2-yl)-1,1-difluoroethane (C8H5Cl3F2N) is a related compound with a difluoroethane chain instead of a ketone group . The absence of a ketone reduces polarity, while the fluorine atoms increase lipophilicity and metabolic stability. This contrast underscores how halogen positioning and functional group choice modulate physicochemical properties.

Chalcone and Flavone Derivatives

The chalcone derivative 1-(2,5-dihydroxyphenyl)-3-pyridine-2-yl-propenone () features a conjugated α,β-unsaturated ketone system, enabling resonance stabilization and UV absorption. In contrast, this compound lacks conjugation, limiting its ability to participate in π-π interactions or act as a Michael acceptor. Cyclized flavone derivatives () further diverge by eliminating the propenone chain entirely, favoring planar aromatic systems for biological target binding .

Pharmacologically Active Analogs

The compound (±)-(E)-1-(1-s-Butylphthalazin-2(1H)-yl)-3-(5-((2,4-diaminopyrimidin-5-yl)methyl)-2,3-dimethoxyphenyl)prop-2-en-1-one () demonstrates how propanone derivatives can serve as scaffolds for drug discovery. Its extended conjugated system and pyrimidine substituents contrast with the simpler dichloropyridine-ketone structure, suggesting divergent applications in kinase inhibition or antimicrobial activity .

Key Findings and Implications

Functional Group Impact : The ketone group offers a site for derivatization (e.g., hydrazone formation), whereas halogenated ethane chains prioritize steric bulk and hydrophobicity .

Biological Activity

1-(3,5-Dichloropyridin-2-yl)propan-2-one is a chemical compound notable for its unique structure, which includes a pyridine ring with two chlorine substitutions and a propan-2-one functional group. Its molecular formula is C_8H_7Cl_2N_O, with a molecular weight of approximately 204.06 g/mol. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in pharmacology.

Structural Characteristics

The structural uniqueness of this compound allows it to interact with various biological targets, potentially functioning as an inhibitor or modulator of enzymes and receptors. The following table summarizes its structural features compared to similar compounds:

| Compound Name | Structural Features | Uniqueness |

|---|---|---|

| This compound | Pyridine ring with two chlorine atoms at positions 3 and 5 | Distinct reactivity due to specific substitution pattern |

| 3-(3,5-Dichloropyridin-4-yl)propan-2-one | Similar dichloropyridine moiety | Lacks the unique substitution pattern of propan-2-one |

| 1-(3-Chloropyridin-4-yl)propan-2-one | Contains only one chlorine atom | Different reactivity due to reduced halogenation |

| 4-(3,5-Dichloropyridin-2-yl)butan-2-one | Longer alkyl chain | Alters physical properties and reactivity |

Biological Activity

Research indicates that this compound exhibits significant biological activity relevant to pharmacology. Its interactions with various molecular targets suggest potential applications in drug development.

Preliminary studies have suggested that this compound may influence multiple biochemical pathways associated with disease mechanisms. The exact mechanisms are still under investigation, but several findings highlight its role as a modulator of specific pathways:

- Enzyme Inhibition : The compound may act as an inhibitor for certain phosphodiesterases (PDEs), which are crucial in regulating intracellular signaling pathways.

- Anti-inflammatory Effects : Initial studies suggest that it may reduce inflammation by interfering with pro-inflammatory cytokine release.

- Antitumor Activity : There is emerging evidence that this compound may exhibit selective cytotoxic effects against cancer cells while sparing normal cells.

Case Studies

A few studies have investigated the biological activities of this compound:

- In Vitro Studies : In vitro assays demonstrated that this compound inhibited the proliferation of various cancer cell lines, indicating its potential as an antitumor agent.

- Animal Models : Animal studies have shown that administration of this compound resulted in reduced tumor growth in xenograft models, suggesting its efficacy in vivo.

- Pharmacological Profiling : Further pharmacological profiling indicated that the compound might possess neuroprotective properties by modulating pathways involved in oxidative stress and apoptosis.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.